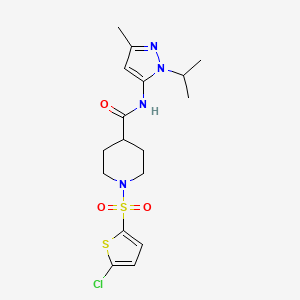
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23ClN4O3S2 and its molecular weight is 430.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction with CB1 Cannabinoid Receptor
Compounds similar to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide" have been studied for their interaction with the CB1 cannabinoid receptor. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is known for its potent and selective antagonism towards the CB1 cannabinoid receptor. Research involving conformational analysis and comparative molecular field analysis (CoMFA) has been conducted to understand the steric binding interaction of these compounds with the receptor, which may inform the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Structure-Activity Relationships (SARs) of Pyrazole Derivatives
Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists has led to insights into the structural requirements for potent and selective CB1 receptor antagonistic activity. This includes the importance of specific substituents on the pyrazole ring, which contributes to the development of more selective and potent cannabinoid receptor ligands (Lan et al., 1999).
Synthesis and Antimicrobial Activity
Compounds based on the pyrazole scaffold, including those with sulfonyl groups, have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications of these compounds in the development of new antimicrobial agents (El‐Emary et al., 2002).
Radioligand Development for Imaging Studies
The synthesis and labeling of analogs for cannabinoid receptor antagonists with radioisotopes, such as iodine-123, have been explored for potential use in single photon emission computed tomography (SPECT) imaging studies. This work could facilitate in vivo characterization of CB1 receptor binding and distribution in the brain (Lan et al., 1996).
In Vitro Metabolism and Pharmacological Applications
The in vitro metabolism of diarylpyrazoles, a group of compounds related to cannabinoid receptor ligands, has been studied to understand their metabolic profiles and potential pharmacological applications. This research could inform the development of novel therapeutic agents with cannabinoid receptor antagonism properties (Zhang et al., 2005).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3S2/c1-11(2)22-15(10-12(3)20-22)19-17(23)13-6-8-21(9-7-13)27(24,25)16-5-4-14(18)26-16/h4-5,10-11,13H,6-9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKNLUMKSHBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

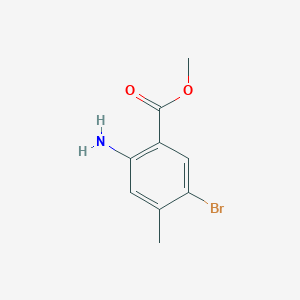
![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)

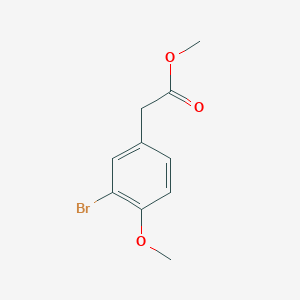
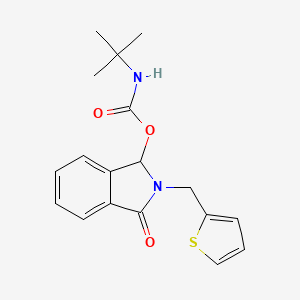
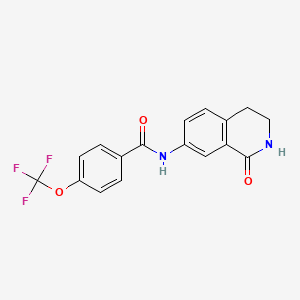
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)
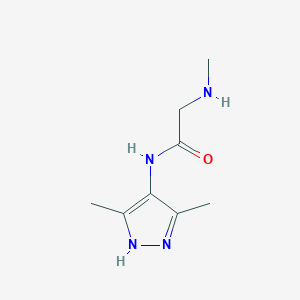
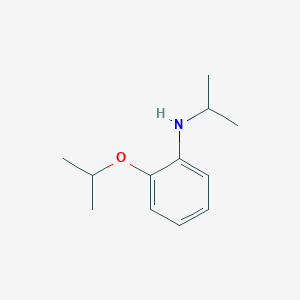

![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)
![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2782847.png)
![2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B2782848.png)